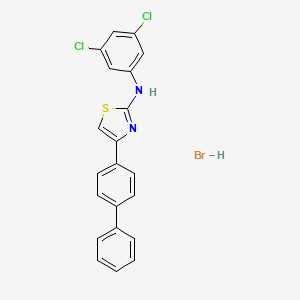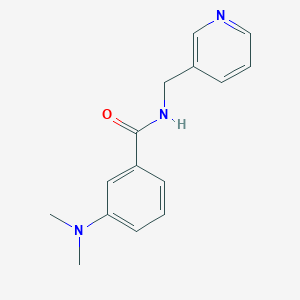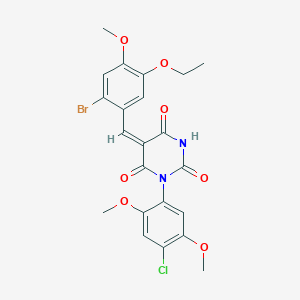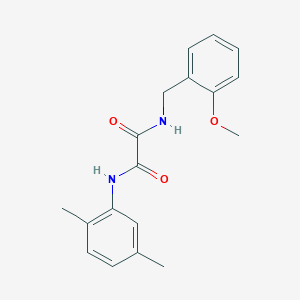
4-(4-biphenylyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as BPT-HBr and is a thiazol derivative.
Mécanisme D'action
The exact mechanism of action of BPT-HBr is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). BPT-HBr has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPT-HBr has been found to have several biochemical and physiological effects. It has been found to decrease the expression of certain proteins that are involved in cancer cell growth and proliferation. BPT-HBr has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BPT-HBr in lab experiments is its potential as a lead compound for the development of new drugs. BPT-HBr has been found to have significant activity against cancer cells, bacteria, and fungi. However, one of the limitations of using BPT-HBr in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of BPT-HBr. One potential direction is the development of new drugs based on BPT-HBr. Another potential direction is the study of the mechanism of action of BPT-HBr, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the study of BPT-HBr could lead to the development of new treatments for neurodegenerative disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3,5-dichloroaniline with 4-biphenylcarboxaldehyde in the presence of potassium carbonate and DMF (N,N-Dimethylformamide). The resulting intermediate is then reacted with thiourea in the presence of sodium hydroxide and ethanol to yield the final product, BPT-HBr.
Applications De Recherche Scientifique
BPT-HBr has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. BPT-HBr has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2S.BrH/c22-17-10-18(23)12-19(11-17)24-21-25-20(13-26-21)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-13H,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWOUWEGDSMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC(=C4)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)

![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)
![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide](/img/structure/B5196307.png)
